molecular formula C4H3BrN2OS B1383901 4-Bromoisothiazole-3-carboxamide CAS No. 88982-25-6

4-Bromoisothiazole-3-carboxamide

Cat. No. B1383901
CAS RN: 88982-25-6
M. Wt: 207.05 g/mol
InChI Key: LTJGRZQSNPFJPB-UHFFFAOYSA-N
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Description

4-Bromoisothiazole-3-carboxamide is a chemical compound with the CAS Number: 88982-25-6 . It has a molecular weight of 207.05 and its linear formula is C4H3BrN2OS .


Synthesis Analysis

The synthesis of 4-Bromoisothiazole-3-carboxamide and similar compounds has been studied extensively. For example, reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively .


Molecular Structure Analysis

The molecular structure of 4-Bromoisothiazole-3-carboxamide consists of a bromoisothiazole core with a carboxamide functional group . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

4-Bromoisothiazole-3-carboxamide is a solid compound . and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Organic Synthesis

4-Bromoisothiazole-3-carboxamide serves as a versatile intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds that exhibit a wide range of biological activities. The bromine atom in the molecule can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups .

Antimicrobial Agents

Isothiazoles, including derivatives of 4-Bromoisothiazole-3-carboxamide, have been studied for their antimicrobial properties. They can be modified to create compounds with potential use as antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance .

Anticancer Research

Compounds derived from 4-Bromoisothiazole-3-carboxamide have been explored for their anticancer properties. The isothiazole ring system is a common feature in molecules with antiproliferative activity, making it a valuable scaffold for developing new oncology drugs .

Agricultural Chemistry

In the field of agricultural chemistry, 4-Bromoisothiazole-3-carboxamide derivatives can be utilized to develop new pesticides and herbicides. Their isothiazole core can be effective against a variety of pests and weeds, contributing to crop protection strategies .

Material Science

Isothiazole derivatives, including those synthesized from 4-Bromoisothiazole-3-carboxamide, can be used in material science for the development of organic semiconductors. These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Biochemical Research

4-Bromoisothiazole-3-carboxamide is used in biochemical research as a building block for synthesizing compounds that can modulate biological pathways. It can help in the study of enzyme inhibition, receptor binding, and signal transduction processes .

Neurological Studies

Derivatives of 4-Bromoisothiazole-3-carboxamide are being investigated for their potential in treating neurological disorders. The modification of the isothiazole ring has led to compounds that show promise in neuroprotection and the treatment of neurodegenerative diseases .

Environmental Science

In environmental science, 4-Bromoisothiazole-3-carboxamide derivatives can be used to create sensors and indicators for environmental monitoring. They can be designed to detect pollutants, toxins, and other hazardous substances in various ecosystems .

Safety and Hazards

The safety information for 4-Bromoisothiazole-3-carboxamide includes several hazard statements: H302-H315-H319 . The precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

Future Directions

The future directions for the study of 4-Bromoisothiazole-3-carboxamide and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicinal chemistry .

properties

IUPAC Name

4-bromo-1,2-thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2OS/c5-2-1-9-7-3(2)4(6)8/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJGRZQSNPFJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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